molecular formula C16H16N4O3S B2949751 methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1334368-46-5

methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2949751
CAS No.: 1334368-46-5
M. Wt: 344.39
InChI Key: PYSBVLWYBNTMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several structural components including a pyrazole ring, a pyridazine ring, and a furan ring. Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of such a compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds, for example, have been found to participate in a variety of reactions, including oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing pyrazole rings tend to be stable and have good thermal stability .

Scientific Research Applications

Synthesis and Reaction Studies

  • Research on cyclic oxalyl compounds with hydrazines or hydrazones emphasizes the synthesis of various ester or amide derivatives, demonstrating the versatility of pyrazole-based compounds in organic synthesis (A. Şener et al., 2002).
  • Studies on the synthesis of new pyridazin-6-ones and related compounds showcase the smooth coupling reactions and the potential for generating a variety of functionalized heterocyclic compounds, indicating a broad area of application for pyrazole derivatives (S. Sayed et al., 2002).
  • Investigations into the reactions of 5-mercaptoazoles with acetylenic esters reveal the selectivity in forming novel fused thiazin-4-ones, highlighting the complexity and potential of pyrazole-based structures in generating new pharmaceutical or material science candidates (V. Bakulev et al., 2003).

Potential Applications

  • The conversion of certain furanones into other heterocyclic systems with studies on their antiviral activity suggests a methodology for developing new antiviral agents based on furan and pyrazole scaffolds, illustrating the potential biomedical applications of these compounds (A. Hashem et al., 2007).
  • Synthesis and evaluation of antileukemic activity of compounds derived from pyrrolizine and pyrazole structures indicate the therapeutic potential of these heterocycles in cancer treatment, demonstrating the relevance of synthetic chemistry in addressing health challenges (D. Ladurée et al., 1989).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, developing new synthesis methods, or investigating its potential use in various industries .

Properties

IUPAC Name

methyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-8-11(2)20(19-10)14-6-7-15(18-17-14)24-9-12-4-5-13(23-12)16(21)22-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBVLWYBNTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.